Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate
Overview
Description
Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate is a chemical compound with the molecular formula C9H17NO3 . It is also known by other names such as 1-Boc-3-hydroxy-3-methylazetidine and 3-Hydroxy-3-methyl-azetidine-1-carboxylic acid tert-butyl ester .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C9H17NO3/c1-8(2,3)13-7(11)10-5-9(4,12)6-10/h12H,5-6H2,1-4H3
. The Canonical SMILES string is CC1(CN(C1)C(=O)OC(C)(C)C)O
. These strings provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The molecular weight of Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate is 187.24 g/mol . It has a topological polar surface area of 49.8 Ų . The compound has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a rotatable bond count of 2 .Scientific Research Applications
Application in Synthetic Organic Chemistry
- Summary of the Application: Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate finds large applications in synthetic organic chemistry . It is used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
- Methods of Application or Experimental Procedures: The compound is used in flow microreactor systems for the introduction of the tert-butoxycarbonyl group . The flow process is more efficient, versatile, and sustainable compared to the batch .
- Results or Outcomes: The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
Application in Polymer Synthesis
- Summary of the Application: Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate is used in the synthesis of polymers . The tert-butyl moiety leads to high hydrophobicity, and the comparatively high glass transition temperature (Tg 50 °C) imparts hardness to polymers .
- Methods of Application or Experimental Procedures: The compound is used in the synthesis of polymers with a variety of monomers, such as acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, or styrene .
- Results or Outcomes: The resultant polymers have low water uptake, improved alkaline hydrolytic stability, excellent weatherability, reduced viscosity at high solid content (in solution), enhanced opacity in coatings, improved cohesion, and good interaction with associative thickeners .
Application in Biocatalytic Processes
- Summary of the Application: The tert-butyl group, which is present in Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, has implications in biosynthetic and biodegradation pathways, and its application in biocatalytic processes is being explored .
- Methods of Application or Experimental Procedures: The specific methods of application in biocatalytic processes would depend on the specific biocatalyst and reaction conditions, which are not detailed in the source .
- Results or Outcomes: The outcomes of these applications would also depend on the specific biocatalytic process, which are not detailed in the source .
Application in Coating Materials
- Summary of the Application: Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate is used in the production of coating materials . The tert-butyl moiety leads to high hydrophobicity, and the comparatively high glass transition temperature (Tg 50 °C) imparts hardness to the coatings .
- Methods of Application or Experimental Procedures: The compound is used in the synthesis of coating materials with a variety of monomers, such as acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, or styrene .
- Results or Outcomes: The resultant coatings have low water uptake, improved alkaline hydrolytic stability, excellent weatherability, reduced viscosity at high solid content (in solution), enhanced opacity, improved cohesion, and good interaction with associative thickeners .
properties
IUPAC Name |
tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)10-5-9(4,12)6-10/h12H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJZEDYSQQXOOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716462 | |
Record name | tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate | |
CAS RN |
1104083-23-9 | |
Record name | tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Citations
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